molecular formula C12H19Cl2N3O B1419607 3-Piperazin-1-ylmethyl-benzamide dihydrochloride CAS No. 1185298-28-5

3-Piperazin-1-ylmethyl-benzamide dihydrochloride

Katalognummer: B1419607
CAS-Nummer: 1185298-28-5
Molekulargewicht: 292.2 g/mol
InChI-Schlüssel: YWNGGWCCHYBIRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Piperazin-1-ylmethyl-benzamide dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O and a molecular weight of 292.20 g/mol . It features a benzamide scaffold substituted with a piperazin-1-ylmethyl group at the meta position, presented as a dihydrochloride salt to enhance solubility and stability for research applications. The piperazine ring is a privileged structure in medicinal chemistry, frequently employed to optimize the physicochemical properties of bioactive molecules and as a scaffold to arrange pharmacophoric groups for target interaction . Piperazine-containing benzamide derivatives are recognized as valuable scaffolds in anti-infective drug discovery. Research on related compounds has demonstrated promising broad-spectrum activity against pathogens such as Plasmodium falciparum (the most prominent malaria pathogen) and various Gram-positive and Gram-negative bacteria from the WHO ESKAPE panel of priority pathogens . Furthermore, structurally similar piperazinyl benzamide compounds have been investigated for their potential interactions with the central nervous system, highlighting the versatility of this chemotype in pharmaceutical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material in accordance with appropriate laboratory practices.

Eigenschaften

IUPAC Name

3-(piperazin-1-ylmethyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-12(16)11-3-1-2-10(8-11)9-15-6-4-14-5-7-15;;/h1-3,8,14H,4-7,9H2,(H2,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNGGWCCHYBIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Purpose/Notes
Cyclization (S,S)-N,N’-bisnosyl diamine + diphenylvinylsulfonium triflate + DBU Formation of protected piperazine ring
Deprotection & Cyclization Thiophenol (PhSH) Removal of protecting groups, intramolecular cyclization
Amide Coupling Benzoyl derivative + piperazine derivative + HBTU + DIPEA in DMAc or DMF, 18–25°C Formation of benzamide bond
Salt Formation HCl in ethanol or aqueous medium Conversion to dihydrochloride salt for solubility/stability

Optimization factors include:

  • Solvent choice: Polar aprotic solvents (DMF, DMAc) improve coupling efficiency.
  • Temperature: Maintaining 18–25°C during amide coupling reduces side reactions.
  • Stoichiometry: Using slight excess (e.g., 1.2 equivalents) of piperazine derivative improves yield.
  • Purification: Recrystallization or preparative HPLC removes impurities and byproducts.

Chemical Reaction Analysis

The synthetic process involves several types of chemical reactions:

  • Cyclization: Formation of the piperazine ring via intramolecular nucleophilic substitution.
  • Amide Bond Formation: Coupling of amine and carboxylic acid derivatives using coupling agents.
  • Salt Formation: Protonation of amine groups with hydrochloric acid to form stable dihydrochloride salts.

Common reagents and conditions:

Reaction Type Common Reagents Typical Conditions
Cyclization Sulfonium salts, DBU Room temperature, inert atmosphere
Amide coupling HBTU, DIPEA 18–25°C, polar aprotic solvent
Salt formation Hydrochloric acid (HCl) Room temperature, ethanol or aqueous solvent

Research Findings on Yield and Purity

  • Yields for the amide coupling step typically range from 70% to 85%, depending on reaction parameters such as solvent, temperature, and reagent stoichiometry.
  • Purity is enhanced by careful control of reaction time and temperature, as well as by purification methods including recrystallization and preparative chromatography.
  • The dihydrochloride salt form exhibits improved aqueous solubility (>50 mg/mL at pH 3–5) compared to the free base (<1 mg/mL), facilitating downstream processing and formulation.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome Notes
Piperazine ring formation 1,2-diamine derivatives + sulfonium salts + DBU Protected piperazine intermediate Requires deprotection step
Deprotection & cyclization Thiophenol (PhSH) Free piperazine ring Selective intramolecular cyclization
Amide coupling Benzoyl derivative + piperazine + HBTU + DIPEA in DMAc/DMF 3-Piperazin-1-ylmethyl-benzamide Controlled temperature (18–25°C)
Salt formation HCl in ethanol or aqueous solution Dihydrochloride salt Enhances solubility and stability

Analyse Chemischer Reaktionen

Types of Reactions

3-Piperazin-1-ylmethyl-benzamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Antipsychotic Properties:
Research indicates that piperazine derivatives, including 3-piperazin-1-ylmethyl-benzamide dihydrochloride, exhibit significant activity as antagonists at dopamine D2 receptors and serotonin 5-HT2 receptors. These actions are crucial for developing antipsychotic medications aimed at treating disorders such as schizophrenia and bipolar disorder . The combination of these receptor activities suggests a reduced risk of extrapyramidal side effects, which is a common drawback in traditional antipsychotics.

Analgesic Effects:
Recent studies have explored the analgesic properties of piperazine-based compounds. For instance, benzylpiperazine derivatives have shown promising results as selective σ1 receptor antagonists, which play a role in modulating pain pathways. The compound has been evaluated in mouse models for its antinociceptive effects, indicating potential for treating chronic pain without significant sedation or motor impairment .

Antidepressant and Anxiolytic Effects:
The dual action on serotonin receptors (5-HT1A agonism) alongside dopamine receptor antagonism positions these compounds as potential candidates for treating depression and anxiety disorders. This profile could lead to novel therapeutic strategies that minimize side effects associated with current antidepressants .

Synthetic Approaches

The synthesis of this compound typically involves the following steps:

  • Formation of Piperazine Derivatives: Initial reactions may include the alkylation of piperazine with appropriate benzyl halides.
  • Amide Bond Formation: The reaction between the piperazine derivative and benzoic acid or its derivatives leads to the formation of the amide linkage characteristic of this compound.
  • Salt Formation: The dihydrochloride salt is often prepared to enhance solubility and stability for pharmaceutical applications.

Case Studies and Research Findings

A review of recent literature highlights several case studies demonstrating the efficacy of piperazine derivatives:

StudyFindings
Study on σ1 Receptor AntagonistsIdentified high-affinity ligands with significant analgesic effects in preclinical models .
Antipsychotic EfficacyDemonstrated reduced catalepsy in animal models compared to traditional antipsychotics, suggesting better tolerability .
Dual Action on Serotonin ReceptorsShowed potential for reducing anxiety without inducing sedation, making it suitable for combination therapy in mood disorders .

Wirkmechanismus

The mechanism of action of 3-Piperazin-1-ylmethyl-benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various biological targets, including receptors and enzymes, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Dihydrochloride Moieties

The following table summarizes key structural and physicochemical differences between 3-piperazin-1-ylmethyl-benzamide dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Primary Use/Activity Reference
This compound Not explicitly provided Benzamide core, piperazine-methyl group, 2 HCl Likely CNS or receptor modulation
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine-ethoxy chain, chlorophenyl group Antihistamine (H₁ receptor antagonist)
(3-Piperazin-1-yl-phenyl)-carbamic acid tert-butyl ester dihydrochloride Carbamic acid ester, tert-butyl group, 2 HCl Synthetic intermediate or prodrug
3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride C₁₀H₂₂Cl₂N₂O 257.20 Ketone backbone, dimethyl substitution, 2 HCl Unspecified (likely research use)

Key Observations:

  • Instead, its benzamide core may favor interactions with serotonin or dopamine receptors, common targets for piperazine-containing drugs.
  • Functional Group Variations : Replacing the benzamide with a carbamic acid ester (as in the tert-butyl ester derivative) alters metabolic stability and bioavailability. Esters are often prodrugs, whereas amides resist enzymatic hydrolysis .
  • Molecular Weight Impact : Smaller molecules like 3,3-dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride (MW 257.20) may exhibit better blood-brain barrier penetration compared to bulkier analogs, though this depends on substituent polarity .

Pharmacological and Regulatory Comparisons

  • Levocetirizine Dihydrochloride : A well-characterized antihistamine with a 461.81 Da molecular weight. Its dihydrochloride salt improves solubility for oral administration, a property shared with this compound .
  • Trientine Dihydrochloride : A copper-chelating agent used in Wilson’s disease. While unrelated structurally, its dihydrochloride form underscores the versatility of this salt type in diverse therapeutic areas, from metal chelation to receptor antagonism .

Biologische Aktivität

3-Piperazin-1-ylmethyl-benzamide dihydrochloride (CAS No. 1185298-28-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for enhancing the pharmacological properties of compounds. The presence of the benzamide moiety contributes to its biological activity, particularly in neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially exhibiting antipsychotic effects. Compounds with similar structures have demonstrated activity at dopamine and serotonin receptors, which are crucial in mood regulation and psychotic disorders.
  • Enzyme Inhibition : The compound may also inhibit certain enzymes involved in cancer cell proliferation. For instance, it has been associated with the inhibition of PARP1, an enzyme critical for DNA repair processes in cancer cells. This inhibition can lead to increased apoptosis in malignant cells .

Biological Activity Table

Activity Type Target/Effect IC50/EC50 Values References
Antipsychotic PotentialDopamine ReceptorsNot specified
Cancer Cell InhibitionPARP1IC50 = 57.3 µM (for similar compounds)
Antimicrobial ActivityVarious pathogensNot specified

Antipsychotic Effects

A study investigating compounds with structural similarities to this compound highlighted their potential as dual orexin receptor agonists. These compounds exhibited significant binding affinities, suggesting a role in treating orexin-deficient disorders, which can include certain types of depression and anxiety .

Cancer Research

In a recent study, derivatives of benzamide were tested against human breast cancer cells. The compound showed promising results in inhibiting PARP1 activity, leading to increased apoptosis as evidenced by enhanced CASPASE 3/7 activity . These findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates that it possesses favorable bioavailability characteristics, allowing effective distribution within biological systems. Toxicological studies have not reported significant adverse effects at therapeutic doses, although comprehensive studies are necessary to fully elucidate its safety profile .

Q & A

Q. What are the standard synthetic routes for 3-Piperazin-1-ylmethyl-benzamide dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of piperazine-derived dihydrochloride salts typically involves coupling a benzamide precursor with a piperazine moiety under basic conditions. For example, similar compounds are synthesized via nucleophilic substitution or reductive amination, followed by salt formation with hydrochloric acid . Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve reaction efficiency.
  • Temperature control : Reactions often proceed at 80–100°C to enhance kinetics while avoiding decomposition.
  • Purification : Column chromatography or recrystallization removes unreacted intermediates and byproducts. Yield improvements (e.g., from 70% to 85%) are achievable by adjusting stoichiometry (e.g., 1.2 equivalents of piperazine derivative) .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability compared to its free base?

Methodological Answer: Dihydrochloride salts generally enhance aqueous solubility due to increased polarity from protonated amine groups. For example, similar piperazine derivatives show solubility >50 mg/mL in water at pH 3–5, compared to <1 mg/mL for free bases . Stability is improved in solid-state formulations, as the salt form reduces hygroscopicity. However, acidic conditions (pH < 2) may degrade the compound, necessitating pH-adjusted buffers for long-term storage .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing purity and structural integrity, especially in resolving isomeric impurities?

Methodological Answer:

  • HPLC-MS : Reversed-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) resolve isomeric impurities. MS detection confirms molecular ions (e.g., m/z 264.2 for the free base) and detects trace byproducts .
  • 1H/13C NMR : Distinguishes regioisomers via coupling patterns (e.g., aromatic protons in 1,2- vs. 1,3-substitution) .
  • XRD : Confirms crystalline salt formation and identifies polymorphic variations .

Q. How do environmental factors like pH and temperature affect the compound’s efficacy in biochemical assays?

Methodological Answer:

  • pH sensitivity : Protonation of the piperazine ring (pKa ~8–10) affects receptor binding. Activity assays should be conducted in pH 7.4 buffers to mimic physiological conditions. At lower pH (e.g., 5.5), reduced potency is observed due to excessive protonation .
  • Temperature : Stability studies (e.g., 40°C for 1 week) reveal degradation pathways (e.g., hydrolysis of the benzamide group). Pre-incubation at 4°C is recommended for cell-based assays to maintain integrity .

Q. What strategies resolve contradictions between in vitro cytotoxicity data and in vivo tolerance studies?

Methodological Answer:

  • Mechanistic studies : Compare cytotoxicity in primary cells (e.g., fibroblasts) vs. immortalized lines. For example, octenidine dihydrochloride shows fibroblast toxicity in vitro but no in vivo wound-healing impairment due to rapid tissue clearance .
  • Dose calibration : Adjust in vitro concentrations to match pharmacokinetic profiles (e.g., Cmax and AUC from rodent studies).
  • Metabolite analysis : LC-MS/MS identifies active/inactive metabolites that explain discrepancies (e.g., hepatic conversion to non-toxic derivatives) .

Data Contradiction Analysis

Q. How to address conflicting reports on receptor binding affinities across different assay platforms?

Methodological Answer:

  • Assay standardization : Use radioligand binding (e.g., 3H-labeled ligands) for direct affinity comparisons. Discrepancies in FRET/SPR assays may arise from tag interference .
  • Control benchmarking : Include reference compounds (e.g., known LSD1 inhibitors for epigenetic studies) to normalize inter-lab variability .

Tables for Key Data

Property Value/Technique Reference
Solubility (dihydrochloride)>50 mg/mL in water (pH 3–5)
Molecular Weight264.2 g/mol (free base) + 72.92 (2HCl)
Stability (solid)Stable at 25°C, RH <60% for 24 months
LC-MS Retention Time6.8 min (C18, 0.1% FA in ACN/H2O)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperazin-1-ylmethyl-benzamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Piperazin-1-ylmethyl-benzamide dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.